8-hydroxychroman-4-one
Overview
Description
8-Hydroxychroman-4-one is a heterocyclic compound belonging to the chromanone family It is characterized by a benzene ring fused to a dihydropyranone ring, with a hydroxyl group at the 8th position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-hydroxychroman-4-one typically involves the cyclization of appropriate precursors. One common method is the Pechmann condensation, where substituted phenols react with β-ketoesters in the presence of acid catalysts. For instance, resorcinol can react with ethyl acetoacetate under acidic conditions to form the chromanone core, followed by hydroxylation at the 8th position .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxychroman-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Friedel-Crafts acylation and alkylation reactions often use aluminum chloride as a catalyst.
Major Products: The major products formed from these reactions include various substituted chromanones, quinones, and dihydro derivatives, each with distinct biological activities .
Scientific Research Applications
8-Hydroxychroman-4-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in studies related to enzyme inhibition and cellular signaling pathways.
Medicine: This compound exhibits potential as an anticancer, antioxidant, and anti-inflammatory agent.
Industry: It is utilized in the development of pharmaceuticals and cosmetic products
Mechanism of Action
The mechanism of action of 8-hydroxychroman-4-one involves its interaction with various molecular targets. It can inhibit enzymes such as acetylcholinesterase and exhibit antioxidant activity by scavenging free radicals. The compound also modulates signaling pathways involved in inflammation and cell proliferation .
Comparison with Similar Compounds
Chroman-4-one: Lacks the hydroxyl group at the 8th position, resulting in different biological activities.
Flavanone: Contains a similar core structure but with a phenyl group at the 2nd position.
Isoflavanone: Similar to flavanone but with the phenyl group at the 3rd position.
Uniqueness: 8-Hydroxychroman-4-one is unique due to the presence of the hydroxyl group at the 8th position, which significantly influences its chemical reactivity and biological activity. This structural feature allows it to participate in specific interactions that are not possible with its analogs .
Properties
IUPAC Name |
8-hydroxy-2,3-dihydrochromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-7-4-5-12-9-6(7)2-1-3-8(9)11/h1-3,11H,4-5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTRTZLJYANJCHF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1=O)C=CC=C2O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10456099 | |
Record name | 8-Hydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1843-90-9 | |
Record name | 8-Hydroxy-2,3-dihydro-4H-1-benzopyran-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10456099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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